2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide
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Overview
Description
2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide is an organic compound with the molecular formula C₈H₁₂N₂O₂S It is a derivative of pyridine, featuring a sulfonamide group attached to an ethane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide typically involves the reaction of 5-methylpyridine with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as an enzyme inhibitor.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)ethane-1-sulfonamide
- 2-(4-Methylpyridin-2-yl)ethane-1-sulfonamide
- 2-(3-Methylpyridin-2-yl)ethane-1-sulfonamide
Uniqueness
2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide is unique due to the position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-7-2-3-8(10-6-7)4-5-13(9,11)12/h2-3,6H,4-5H2,1H3,(H2,9,11,12) |
InChI Key |
JDSNQWGLRVZQKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)CCS(=O)(=O)N |
Origin of Product |
United States |
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